molecular formula C11H13BrO4 B3056626 Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- CAS No. 7298-46-6

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)-

Cat. No.: B3056626
CAS No.: 7298-46-6
M. Wt: 289.12 g/mol
InChI Key: ZMASWKNQLBETOF-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- is an organic compound with the molecular formula C11H13BrO4 It is a derivative of acetophenone, where the phenyl ring is substituted with three methoxy groups at positions 2, 4, and 5, and a bromine atom at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- typically involves the bromination of 2,4,5-trimethoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- involves its interaction with biological targets such as enzymes and receptors. The methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological activity. The trimethoxyphenyl moiety enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMASWKNQLBETOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CBr)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479102
Record name Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-46-6
Record name Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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